N-(3,4-dimethoxyphenethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a structurally complex molecule featuring a pyrazolo[3,4-d]pyridazine core substituted with a methyl group at position 4 and a p-tolyl group at position 1. The thioacetamide linker at position 7 connects the heterocyclic core to a 3,4-dimethoxyphenethyl moiety. The presence of the thioether linkage and electron-rich aromatic substituents may influence its pharmacokinetic and electronic properties, warranting comparison with structurally analogous compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-16-5-8-19(9-6-16)30-24-20(14-27-30)17(2)28-29-25(24)34-15-23(31)26-12-11-18-7-10-21(32-3)22(13-18)33-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGOKZTOMVJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies and molecular docking analyses.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula , with a molecular weight of 477.6 g/mol. The presence of functional groups such as methoxy, thioacetamide, and pyrazolo[3,4-d]pyridazine contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3S |
| Molecular Weight | 477.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazolo compounds have shown significant inhibitory effects on various cancer cell lines.
Case Study: Pyrazolo Derivatives
In a study involving triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones, compounds exhibited IC50 values ranging from 4.93 μM to 27.66 μM against breast cancer cell lines (MCF-7 and MDA-MB231) . This suggests that structural similarities may indicate potential efficacy for this compound as an anticancer agent.
Antibacterial Activity
The pyrazole moiety has been associated with antibacterial properties. A study indicated that newly synthesized pyrazole derivatives exhibited varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria . This highlights the potential for this compound to possess similar properties.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction mechanisms of compounds with target proteins. In silico docking analyses have been performed on related compounds to predict their binding affinities to various targets involved in cancer progression and bacterial resistance.
Table 2: Docking Results Summary
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrazolo Derivative A | FGFR | -9.5 |
| Pyrazolo Derivative B | EGFR | -8.7 |
| N-(3,4-Dimethoxy...) | Hypothetical Target | TBD |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Target Compound : Pyrazolo[3,4-d]pyridazine core with a thioacetamide linker at position 7 .
- Analog 1 : Pyrazolo[3,4-d]pyrimidine core in 2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(m-tolyl)acetamide (), where a piperazine moiety replaces the thioacetamide group .
- Analog 2 : Pyrazolo[3,4-b]pyridine core in 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide (), featuring a ketone group at position 6 .
- Analog 3 : Thiadiazole core in N-(3,4-dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide (), which replaces the pyrazolo-pyridazine system with a thiadiazole ring .
Substituent Analysis
- 3,4-Dimethoxyphenethyl Group : Unique to the target compound, this substituent may enhance lipophilicity and receptor binding compared to simpler aryl groups (e.g., phenyl in Analog 1 or p-tolyl in Analog 2) .
- Thioether vs.
Key Analog Syntheses
- Analog 1 () : Reacting 2-chloro-N-(m-tolyl)acetamide with a pyrazolo[3,4-d]pyrimidine-piperazine precursor under basic conditions (NaHCO₃/KI in DMF) .
- Analog 2 (): Coupling a pyrazolo[3,4-b]pyridinone with p-tolylacetamide using K₂CO₃ in DMF at room temperature .
- Analog 3 () : Thiadiazole-thioacetamide derivatives synthesized via oxidative coupling of thioacetamide with nitrofuran-substituted intermediates .
Data Tables
Table 2: Electronic Effects of Linkages
Q & A
Q. What are the critical steps in synthesizing N-(3,4-dimethoxyphenethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazolo[3,4-d]pyridazine core. Key steps include:
- Thioacetamide formation via nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives.
- Coupling of the 3,4-dimethoxyphenethylamine moiety under reductive amination or acylation conditions. Critical parameters include solvent selection (e.g., DMF or dichloromethane), temperature control (40–80°C), and use of catalysts like EDCI/HOBt for amide bond formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological approaches include:
- NMR spectroscopy : Assign peaks for the pyridazine ring (δ 7.5–8.5 ppm), thioacetamide sulfur (δ 2.8–3.2 ppm), and methoxy groups (δ 3.7–3.9 ppm).
- HPLC-MS : Monitor purity (>95%) and verify molecular weight ([M+H]+ expected at ~550–560 Da).
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. What are the primary pharmacological targets hypothesized for this compound?
Structural analogs of pyrazolo[3,4-d]pyridazine-thioacetamides are reported to inhibit kinases (e.g., JAK2, EGFR) or modulate G-protein-coupled receptors (GPCRs). Target validation requires:
- Enzyme inhibition assays (IC50 determination using ADP-Glo™ kinase assays).
- Cellular assays (e.g., proliferation studies in cancer cell lines like MCF-7 or A549) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thioacetamide coupling step?
Yield optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Temperature modulation : 60–70°C improves reaction kinetics without promoting side reactions.
- Catalyst use : Triethylamine or DMAP accelerates thioether formation. A recent study achieved 78% yield by employing DMF at 65°C with 1.2 equivalents of triethylamine .
Q. What experimental approaches resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies in IC50 values or target specificity can arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assay protocols : Use identical cell lines (e.g., HEK293 for GPCR studies) and ATP concentrations.
- Metabolite profiling : Rule out off-target effects via LC-MS/MS to detect degradation products.
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Key SAR insights from related compounds:
- Pyridazine ring substituents : Electron-withdrawing groups (e.g., -CF3) at the 4-position enhance kinase inhibition.
- Thioacetamide linker : Replacing sulfur with oxygen reduces bioavailability but improves solubility.
- Phenethylamine moiety : 3,4-Dimethoxy groups improve blood-brain barrier penetration. Example SAR table for analogs:
| Substituent | IC50 (nM, JAK2) | Solubility (µg/mL) |
|---|---|---|
| -OCH3 | 12.5 | 8.2 |
| -CF3 | 5.8 | 4.1 |
| -Cl | 18.3 | 10.5 |
Q. What spectral techniques are most effective for characterizing byproducts in the synthesis of this compound?
Advanced characterization methods include:
- High-resolution mass spectrometry (HRMS) : Identify byproducts with mass errors <2 ppm.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers.
- X-ray crystallography : Confirm stereochemistry of the pyridazine core (if crystals are obtainable) .
Methodological Notes
- Contradictory data : If biological activity varies between batches, repeat synthesis with strict anhydrous conditions to eliminate hydrolyzed byproducts .
- Scale-up challenges : Pilot-scale reactions (>10 g) may require switching from DMF to toluene/water biphasic systems to facilitate purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
